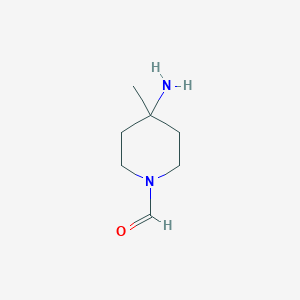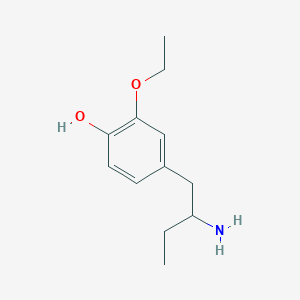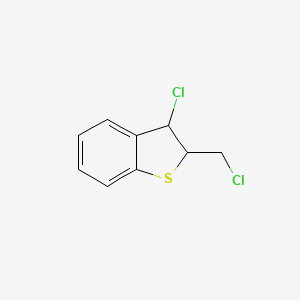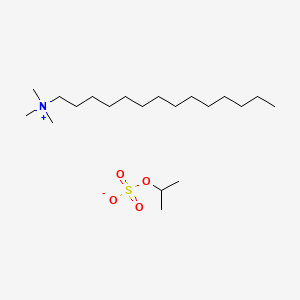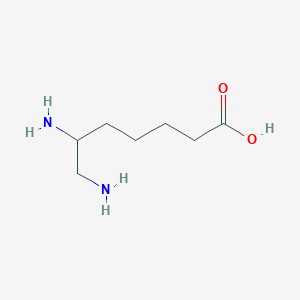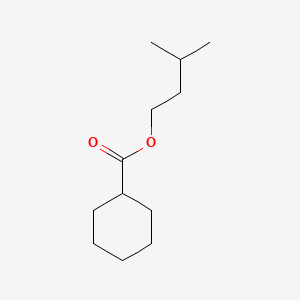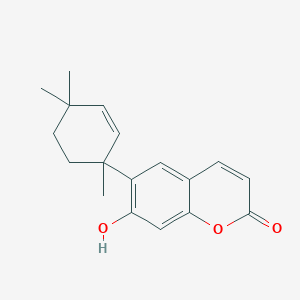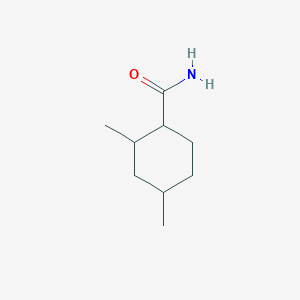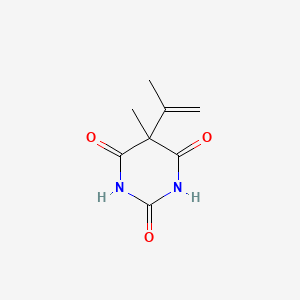
Barbituric acid, 5-isopropenyl-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-isopropenyl-5-methyl-, is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. This compound is known for its applications in various fields, including medicinal chemistry and material sciences. Barbituric acid derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-isopropenyl-5-methyl-, typically involves the reaction of malonic acid derivatives with urea under specific conditions. One common method includes the use of ethyl acetate in methanol solution of sodium methylate, followed by the addition of a compound such as diethyl alpha-ethyl-alpha-phenylmalonate. This mixture is then reacted with urea to form the desired barbituric acid derivative .
Industrial Production Methods
Industrial production methods for barbituric acid derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods focus on stable processes, mild reaction conditions, and high yields. The use of efficient catalysts and solvents that minimize waste and reduce production costs is also emphasized .
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid, 5-isopropenyl-5-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-isopropenyl-5-methyl-, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and materials with specific properties.
Wirkmechanismus
The mechanism of action of barbituric acid, 5-isopropenyl-5-methyl-, involves its interaction with specific molecular targets and pathways. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is facilitated by the coordination of the compound with catalytic nickel ions in the enzyme’s active site . Additionally, its sedative-hypnotic effects are believed to be mediated through interactions with gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric acid, 5-ethyl-5-phenyl-: Known for its sedative-hypnotic properties.
Barbituric acid, 5-allyl-5-isopropyl-1-methyl-: Studied for its unique hydrogen-bond motifs and potential biological activities.
Barbituric acid, 5-arylidene derivatives: Evaluated for their antimicrobial and urease inhibitory activities.
Uniqueness
Barbituric acid, 5-isopropenyl-5-methyl-, stands out due to its specific structural features, which confer unique chemical reactivity and biological activities. Its isopropenyl and methyl groups provide distinct steric and electronic effects, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
67051-35-8 |
|---|---|
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
5-methyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H10N2O3/c1-4(2)8(3)5(11)9-7(13)10-6(8)12/h1H2,2-3H3,(H2,9,10,11,12,13) |
InChI-Schlüssel |
BHCOBDVPTWTVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1(C(=O)NC(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
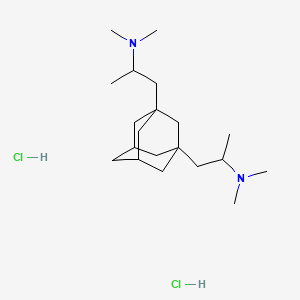
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)

